N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
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Overview
Description
N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The presence of the difluorophenyl group and the pyridazinone moiety in its structure suggests potential biological activity and therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-fibrotic activities .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the expression of collagen .
Biochemical Pathways
Related compounds have been found to impact the collagen synthesis pathway .
Result of Action
Similar compounds have been found to effectively inhibit the expression of collagen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by reacting hydrazine with a 1,4-dicarbonyl compound under acidic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with an amine.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound under basic conditions.
Amide Bond Formation: The final step involves the formation of the amide bond by reacting the intermediate with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antitumor, and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds like 2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methanesulfonylphenyl)-2H-pyridazin-3-one.
Benzamide Derivatives: Compounds like N-(3,4-difluorophenyl)-2-hydroxybenzamide.
Uniqueness
N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is unique due to the combination of the difluorophenyl group and the pyridazinone moiety, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
N-[6-[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N4O2S/c20-14-7-6-13(10-15(14)21)22-17(26)11-28-18-9-8-16(24-25-18)23-19(27)12-4-2-1-3-5-12/h1-10H,11H2,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUWJPGMTAPPSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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